

An In-depth Technical Guide to 2-Methylbenzyl Cyanide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Methylbenzyl cyanide

Cat. No.: B128525

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of **2-Methylbenzyl cyanide** (also known as o-tolylacetonitrile). The information is intended for use in research, organic synthesis, and pharmaceutical development.

Molecular Structure and Properties

2-Methylbenzyl cyanide is an aromatic nitrile with a molecular structure consisting of a benzene ring substituted with a methyl group and a cyanomethyl group at the ortho positions. [1] This substitution pattern distinguishes it from its meta and para isomers, influencing its steric effects and chemical reactivity.[2]

The molecular formula for **2-Methylbenzyl cyanide** is C9H9N.[2][3] Its structure is confirmed by its IUPAC name, 2-(2-methylphenyl)acetonitrile, and its SMILES notation, CC1=CC=CC=C1CC#N.[2]

The key properties of **2-Methylbenzyl cyanide** are summarized in the table below for easy reference.

Property	Value	Source(s)
Molecular Formula	C9H9N	[2][3][4][5]
Molecular Weight	131.17 g/mol	[2][3]
CAS Number	22364-68-7	[2][3][4]
Appearance	Colorless to pale yellow or orange-reddish liquid	[1][6][7]
Density	1.056 g/mL at 25 °C	[5][6]
Melting Point	58 - 59 °C	[8]
Boiling Point	244 - 250 °C	[5]
Flash Point	> 110 °C (> 230 °F)	[5][9]
Solubility	Slightly soluble in water; Soluble in ethanol, ether, and benzene	[5][6][8]
Refractive Index	1.52600 to 1.52800 @ 20.00 °C	[9]

Synthesis and Experimental Protocols

2-Methylbenzyl cyanide is primarily synthesized through a nucleophilic substitution reaction.

[1] The most common method involves the reaction of a 2-methylbenzyl halide (such as chloride or bromide) with a cyanide salt like sodium cyanide or potassium cyanide.[1]

This protocol describes the synthesis of **2-Methylbenzyl cyanide** using 2-methylbenzyl chloride and an aqueous solution of sodium cyanide.

Materials:

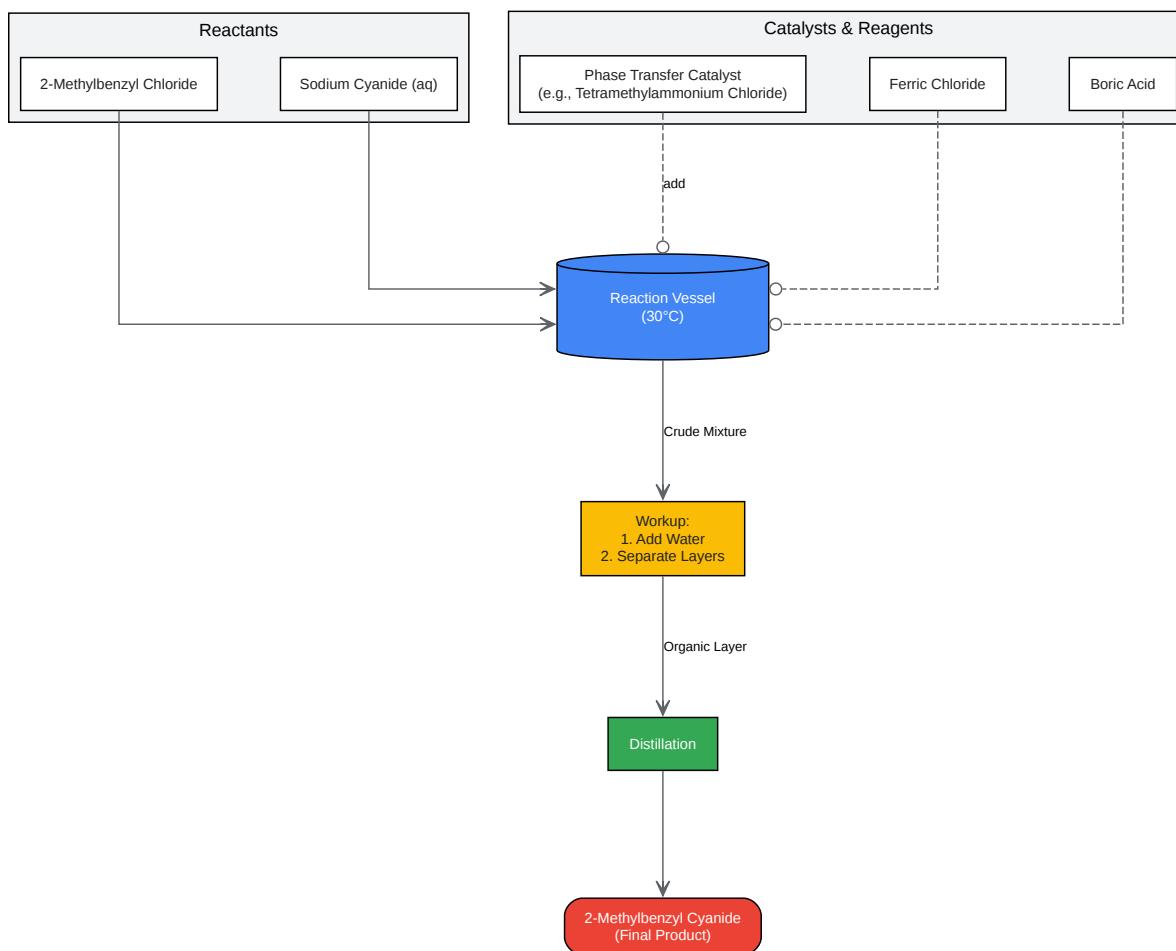
- 3000 L Reaction Flask
- 2-Methylbenzyl chloride (1540g, 11 mol)
- 25% Sodium cyanide aqueous solution (2352g, containing 12 mol NaCN)

- Quaternary ammonium salt catalyst (e.g., Tetramethylammonium chloride, 9.24g)
- Alkali binding agent (e.g., Ferric chloride, 8.91g, 0.055 mol)
- Boric acid (6.71g, 0.11 mol)
- Water

Procedure:

- Charge the 3000 L reaction flask with 2352g of the 25% sodium cyanide aqueous solution.
[\[10\]](#)
- Increase the temperature of the solution to 30°C.
[\[10\]](#)
- Begin a dropwise addition of 1540g of o-methylbenzyl chloride to the reaction flask.
[\[10\]](#)
- Concurrently, add the catalyst (9.24g tetramethylammonium chloride), the alkali binding agent (8.91g ferric chloride), and the boric acid (6.71g).
[\[10\]](#)
- Maintain the reaction temperature at 30°C throughout the addition.
[\[10\]](#)
- Monitor the reaction progress. The reaction is considered complete when the concentration of o-methylbenzyl chloride is less than 0.1%.
[\[10\]](#)
- Once the reaction is complete, add water to the container and allow the mixture to stand for one hour to facilitate layer separation.
[\[10\]](#)
- Separate the organic layer from the aqueous layer.
- Purify the crude product via distillation to obtain pure o-methylbenzyl acetonitrile.
[\[10\]](#)

Key Applications


The versatility of the nitrile functional group, which can be readily converted into amines, amides, or carboxylic acids, makes **2-Methylbenzyl cyanide** a valuable intermediate in various synthetic applications.
[\[1\]](#)

- **Organic Synthesis:** It serves as a crucial intermediate and raw material in the synthesis of fine chemicals and dyestuffs.[6][7]
- **Pharmaceuticals:** It is a precursor for the development of various pharmaceutical compounds.[1][2]
- **Agrochemicals:** The compound is utilized in the production of new agrochemical products.[1][2]
- **Chemical Research:** It is used in research to explore the reactivity of nitriles and for further functionalization into more complex molecules.[2]

Safety and Handling

Based on the properties of similar nitrile compounds, **2-Methylbenzyl cyanide** is considered moderately toxic and should be handled with care.[1][2]

- **Hazards:** It is likely irritating to the eyes, skin, and respiratory system.[2][8] Ingestion can lead to systemic toxicity due to the potential release of hydrogen cyanide.[1]
- **Personal Protective Equipment (PPE):** Standard laboratory safety protocols should be followed, including the use of appropriate PPE in a well-ventilated fume hood.[2]
- **Incompatibilities:** It should be kept away from strong oxidizing agents, reducing agents, strong acids, and bases.[8]
- **Decomposition:** Thermal decomposition may produce toxic gases, including carbon monoxide and oxides of nitrogen.[8]

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **2-Methylbenzyl cyanide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [guidechem.com]
- 2. Buy 2-Methylbenzyl cyanide | 22364-68-7 [smolecule.com]
- 3. 2-Methylbenzyl cyanide [webbook.nist.gov]
- 4. 2-Methylbenzyl cyanide | CymitQuimica [cymitquimica.com]
- 5. chembk.com [chembk.com]
- 6. 2-Methylbenzyl cyanide | 22364-68-7 [chemicalbook.com]
- 7. 2-Methylbenzyl cyanide Ten Chongqing Chemdad Co. , Ltd [chemdad.com]
- 8. 2-Methylbenzyl cyanide(22364-68-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. 2-methyl benzyl cyanide, 22364-68-7 [thegoodsentscompany.com]
- 10. 2-Methylbenzyl cyanide synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2-Methylbenzyl Cyanide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b128525#2-methylbenzyl-cyanide-molecular-structure-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com